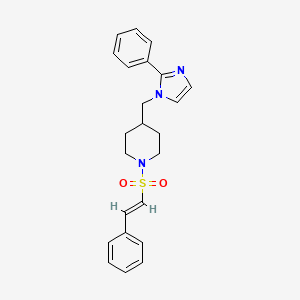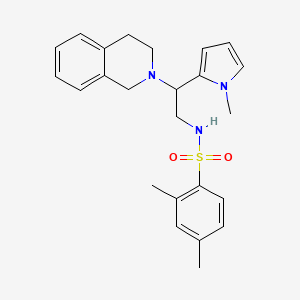
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a unique compound with interesting chemical properties and significant scientific research applications. This compound combines a dihydroisoquinoline structure with a pyrrole ring and a dimethylbenzenesulfonamide moiety, creating a versatile molecule used in various fields.
Méthodes De Préparation
Synthetic routes and reaction conditions: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be synthesized through multiple synthetic pathways. One common method involves the reaction of 3,4-dihydroisoquinoline with 1-methyl-1H-pyrrole in the presence of a base, followed by the addition of 2,4-dimethylbenzenesulfonyl chloride. This reaction typically occurs under mild conditions, such as room temperature, to yield the desired compound in high purity.
Industrial production methods: : On an industrial scale, the compound is prepared using continuous flow chemistry, which allows for precise control over reaction conditions and enhanced safety. This method improves the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: : Oxidation can be achieved using reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions generally occur under basic conditions, using reagents like sodium hydroxide or potassium tert-butoxide.
Major products: : The oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield fully saturated isoquinoline rings. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
Applications De Recherche Scientifique
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, due to its unique combination of functional groups.
Biology: : In biological research, the compound is employed as a probe to study enzyme activity and protein-ligand interactions.
Medicine: : Preliminary studies suggest that the compound may have potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: : The compound's chemical properties make it suitable for use in the development of novel materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings provide structural stability and facilitate binding to target proteins. These interactions can modulate various biological pathways, leading to the compound's observed effects.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other compounds with similar structures, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide, the presence of the 1-methyl-1H-pyrrole ring in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide adds an extra dimension of reactivity and potential applications. This unique feature sets it apart and enhances its versatility in scientific research.
List of similar compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide.
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific research and development.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-18-10-11-24(19(2)15-18)30(28,29)25-16-23(22-9-6-13-26(22)3)27-14-12-20-7-4-5-8-21(20)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCIXVZUDZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
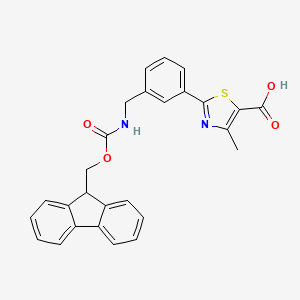


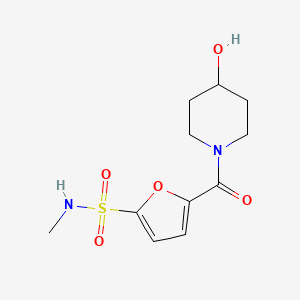
![3-Chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B2991498.png)
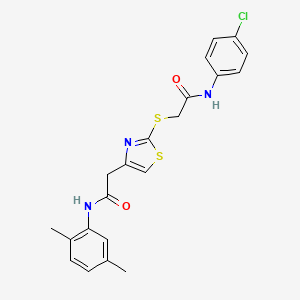
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B2991500.png)
![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2991504.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2991505.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
